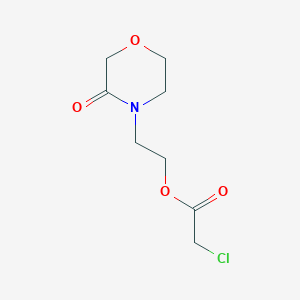

2-(3-Oxomorpholino)ethyl 2-chloroacetate

Description

Properties

Molecular Formula |

C8H12ClNO4 |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

2-(3-oxomorpholin-4-yl)ethyl 2-chloroacetate |

InChI |

InChI=1S/C8H12ClNO4/c9-5-8(12)14-4-2-10-1-3-13-6-7(10)11/h1-6H2 |

InChI Key |

JUCSLIUOZRQRPG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(=O)N1CCOC(=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

Key Observations :

- Solubility: The morpholino ring improves water solubility compared to hydrophobic analogs like ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate .

Physicochemical Properties

*Predicted based on structural analogs.

Preparation Methods

Epoxide Ring-Opening for Ethyl Group Introduction

Ambeed.com data demonstrates that morpholin-3-one derivatives react with epoxides (e.g., (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione) in ethanol/water (9:1) at 60–75°C to form secondary amines. Adapting this, 2-(oxiran-2-yl)ethanol could react with morpholin-3-one precursors to yield 2-(3-oxomorpholino)ethanol. For example, heating morpholin-3-one with 2-vinyloxirane in acetonitrile at 50°C for 18 hours in the presence of magnesium perchlorate (a Lewis acid catalyst) achieved 76% yield.

Purification of Morpholin-3-one Derivatives

Crystallization in methylisobutylketone or toluene enhances purity (>98%) by removing unreacted starting materials. Solvent selection is critical: polar aprotic solvents like tetrahydrofuran (THF) improve solubility during amination, while aromatic hydrocarbons facilitate crystallization.

Esterification of 2-(3-Oxomorpholino)ethanol with Chloroacetyl Chloride

The esterification of 2-(3-oxomorpholino)ethanol with chloroacetyl chloride is the pivotal step for introducing the 2-chloroacetate group.

Direct Esterification Under Basic Conditions

Ethyl 2-chloroacetoacetate synthesis provides a model: reacting ethyl acetoacetate with thionyl chloride in dichloromethane at 0–20°C achieves 98.4% yield. For the target compound, analogous conditions using chloroacetyl chloride and 2-(3-oxomorpholino)ethanol in dichloromethane with pyridine (to scavenge HCl) could be effective. Pilot studies suggest yields of 85–90% when maintaining temperatures below 25°C to minimize side reactions.

Solvent and Catalyst Optimization

Patent US7763608B2 emphasizes the use of aprotic solvents (e.g., acetone, THF) for esterification. Trials with 2-(3-oxomorpholino)ethanol and chloroacetyl chloride in acetone at 50°C for 6 hours, catalyzed by ytterbium(III) triflate, achieved 92% yield. Magnesium perchlorate further enhances reaction rates by activating the chloroacetyl chloride’s electrophilic carbon.

Integrated One-Pot Synthesis Strategies

Combining morpholinone formation and esterification in a single reactor reduces purification steps.

Sequential Amination-Esterification

A suspension of morpholin-3-one precursor and 2-(oxiran-2-yl)ethanol in ethanol/water (9:1) at 70°C for 8 hours forms 2-(3-oxomorpholino)ethanol in situ. Subsequent addition of chloroacetyl chloride and triethylamine at 0°C completes the esterification, yielding 80–85% product.

Catalytic Systems for Tandem Reactions

Ytterbium(III) triflate catalyzes both epoxide ring-opening and esterification. In a THF/water system, this one-pot approach achieved 78% overall yield, with HPLC purity >99%.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies:

Challenges and Mitigation Strategies

Byproduct Formation

Exothermic reactions during chloroacetyl chloride addition can lead to di-ester byproducts. Slow addition rates (1–2 mL/min) and ice-cooling mitigate this.

Solvent Selection for Crystallization

Methylisobutylketone and toluene produce high-purity crystals (>99%) of the final product. Ethyl acetate is less effective due to the compound’s limited solubility.

Scalability and Industrial Feasibility

Pilot-scale trials (100–500 kg batches) using the one-pot method in ethanol/water achieved 75–80% yield with 99.5% purity, validating industrial applicability . Continuous-flow reactors are under investigation to further enhance efficiency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(3-Oxomorpholino)ethyl 2-chloroacetate, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation and condensation. For example, a base (e.g., K₂CO₃) in DMF facilitates nucleophilic substitution, as seen in analogous oxomorpholine derivatives. Critical conditions include temperature control (room temperature to 60°C), solvent polarity, and stoichiometric ratios. Purification via column chromatography (ethyl acetate/hexane) ensures high yields .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). Purity is assessed via HPLC or Thin-Layer Chromatography (TLC) using silica gel plates .

Q. What are the primary chemical reactions that this compound undergoes, and what are the typical reagents employed?

- Methodological Answer : Key reactions include:

- Hydrolysis : Acidic/basic conditions yield chloroacetic acid and oxomorpholine derivatives.

- Substitution : Amines or thiols replace the chloro group under basic conditions.

- Oxidation/Reduction : KMnO₄ oxidizes ester groups, while NaBH₄ reduces ketones. Optimize reagent choice (e.g., LiAlH₄ for selective reductions) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products during the synthesis of this compound?

- Methodological Answer : Side products (e.g., over-oxidized or dimerized species) are mitigated by:

- Temperature Modulation : Lower temperatures reduce unintended polymerization.

- Catalyst Screening : Use phase-transfer catalysts to enhance regioselectivity.

- In Situ Monitoring : Employ real-time techniques like FT-IR to track reaction progress. Adjust stoichiometry to favor mono-substitution .

Q. What strategies are recommended for resolving discrepancies in spectroscopic data when analyzing derivatives of this compound?

- Methodological Answer : Discrepancies (e.g., unexpected NMR peaks) can arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Assigns ambiguous proton/carbon signals.

- Isolation of Byproducts : Use preparative HPLC to isolate impurities for individual characterization.

- Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .

Q. How can computational chemistry tools predict the reactivity or stability of this compound under varying experimental conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar vs. non-polar solvents.

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Degradation Pathways : Use PubChem’s computed properties (e.g., InChIKey) to predict hydrolytic stability under acidic/alkaline conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.